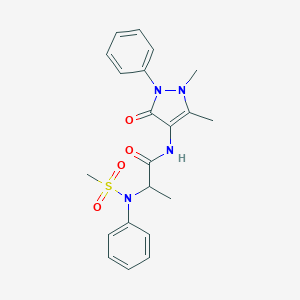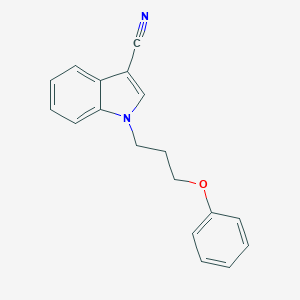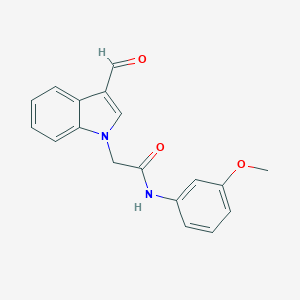![molecular formula C21H19ClN2O4S B297922 methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297922.png)
methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as MCBMT, is a synthetic compound that belongs to the thiazolidinone class of compounds. It has been widely studied for its potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease processes. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators. Additionally, it has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate for lab experiments is its potent biological activity, which makes it a useful tool for studying various disease processes. However, one of the limitations of this compound is its relatively complex synthesis, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is the development of new derivatives of this compound with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and biological systems.
Synthesemethoden
The synthesis of methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone intermediate. This intermediate is then reacted with 2-mercaptobenzoic acid to form the thiazolidinone ring, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(2E,5E)-5-(5-chloro-2-methoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as a lead compound in the development of new drugs for the treatment of various diseases.
Eigenschaften
Molekularformel |
C21H19ClN2O4S |
|---|---|
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
methyl 4-[[(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H19ClN2O4S/c1-4-24-19(25)18(12-14-11-15(22)7-10-17(14)27-2)29-21(24)23-16-8-5-13(6-9-16)20(26)28-3/h5-12H,4H2,1-3H3/b18-12+,23-21? |
InChI-Schlüssel |
MKEOJIVWPDXRRH-OKZFSLEBSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)OC)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Kanonische SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)SC1=NC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B297840.png)
![N-cyclopentyl-2-{[(4-ethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B297841.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B297843.png)
![Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297846.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B297849.png)


![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)


![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B297863.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)
